3-hydroxy-1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one
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Overview
Description
Preparation Methods
The synthesis of CN328 involves several steps. The compound is prepared through a series of chemical reactions that include the formation of a hydroxypyridinone structure. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and water, with ultrasonic assistance to enhance solubility .
Chemical Reactions Analysis
CN328 undergoes various chemical reactions, including:
Oxidation: CN328 can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Substitution: CN328 can undergo substitution reactions, particularly involving its hydroxyl and amine groups
Scientific Research Applications
CN328 is widely used in scientific research due to its iron-chelating properties. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Studied for its effects on iron metabolism and its potential to treat iron overload disorders.
Medicine: Investigated for its potential use in treating β-thalassemia and other iron-related conditions.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
CN328 exerts its effects by selectively binding to iron (III) ions, forming a stable complex that can be excreted from the body. This mechanism is particularly useful in conditions where iron overload is a problem, such as β-thalassemia. The compound’s high selectivity for iron (III) over other metals makes it an effective iron chelator .
Comparison with Similar Compounds
CN328 is unique due to its high selectivity for iron (III) and its oral bioavailability. Similar compounds include:
Deferoxamine: Another iron chelator used in the treatment of iron overload.
Deferasirox: An oral iron chelator with a different chemical structure but similar applications.
Deferiprone: Another oral iron chelator used in the treatment of iron overload disorders
CN328 stands out due to its specific binding affinity and effectiveness in treating β-thalassemia.
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-hydroxy-1-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one |
InChI |
InChI=1S/C15H17NO3/c1-11-15(19)14(18)7-8-16(11)13(10-17)9-12-5-3-2-4-6-12/h2-8,13,17,19H,9-10H2,1H3/t13-/m1/s1 |
InChI Key |
FAYRGKKCBATAET-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=C(C(=O)C=CN1[C@H](CC2=CC=CC=C2)CO)O |
Canonical SMILES |
CC1=C(C(=O)C=CN1C(CC2=CC=CC=C2)CO)O |
Origin of Product |
United States |
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